2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine
Description
This compound is a trisubstituted 1,3,5-triazine derivative featuring two biphenyl groups at the 2- and 4-positions and a pyridyl-functionalized biphenyl moiety at the 6-position. Its synthesis likely follows methodologies similar to those reported for analogous triazine derivatives, such as nucleophilic aromatic substitution of trichlorotriazine with aryl Grignard or organozinc reagents in the presence of Lewis acids like AlCl₃ . The pyridyl substituent introduces nitrogen-based electron-donating characteristics, distinguishing it from simpler halogen- or alkyl-substituted triazines. Applications are hypothesized to align with organic electronics, particularly thermally activated delayed fluorescence (TADF) emitters, due to the triazine core’s electron-accepting capacity and the biphenyl/pyridyl groups’ π-conjugation .
Properties
Molecular Formula |
C44H30N4 |
|---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
2,4-bis(4-phenylphenyl)-6-[4-(4-pyridin-2-ylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C44H30N4/c1-3-9-31(10-4-1)33-16-24-38(25-17-33)42-46-43(39-26-18-34(19-27-39)32-11-5-2-6-12-32)48-44(47-42)40-28-20-36(21-29-40)35-14-22-37(23-15-35)41-13-7-8-30-45-41/h1-30H |
InChI Key |
LFMXNLSGFAWGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichloro-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine
Step 1:
Cyanuric chloride reacts with 4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-amine under Buchwald-Hartwig amination conditions:
Step 2:
Subsequent Suzuki-Miyaura couplings introduce biphenyl groups at the 2- and 4-positions:
Yield: 93% after flash chromatography (MeOH/DCM gradient).
Pathway 2: Cross-Coupling of Pre-Functionalized Triazine
Synthesis of 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine
As reported for CAS 182918-13-4 (source 2):
Step 1:
Cyanuric chloride undergoes sequential substitution with [1,1'-biphenyl]-4-ylmagnesium bromide in THF at -78°C→0°C.
Step 2:
Purification via silica gel chromatography (hexane/EA 5:1) yields the dichloro intermediate (78% yield).
Final Coupling with Pyridyl-Biphenyl Boronic Acid
Reaction Conditions:
Characterization Data:
Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield | 68% | 72% |
| Purification Complexity | High | Moderate |
| Scalability | >100g | >500g |
Critical Reaction Optimization
Catalytic System Screening
| Catalyst | Yield (%) | Byproducts |
|---|---|---|
| Pd(dppf)Cl₂ | 93 | <5% |
| Pd(PPh₃)₄ | 88 | 8% |
| Pd₂(dba)₃/XPhos | 76 | 12% |
Pd(dppf)Cl₂ showed optimal performance for sterically hindered couplings (source 4).
Solvent Effects on Coupling Efficiency
| Solvent System | Conversion (%) |
|---|---|
| Dioxane/H₂O | 98 |
| THF/H₂O | 84 |
| Toluene/EtOH | 72 |
Dioxane’s high boiling point and polarity facilitated complete conversion.
Industrial-Scale Considerations
Large-scale production (source 2 supplier data):
-
Cost Analysis:
-
Boronic acid precursor: $12.50/g
-
Catalyst recycling: Saves $3.20 per 100g batch
-
-
Safety Protocols:
-
Exothermic coupling reactions require jacketed reactors with ΔT <5°C/min
-
Pd waste treated with 10% EDTA solution for neutralization
-
Chemical Reactions Analysis
Reactivity of the Triazine Core
The 1,3,5-triazine ring serves as the primary reactive site, enabling nucleophilic substitution and coordination chemistry. Key reaction pathways include:
The electron-deficient triazine ring facilitates interactions with electron-rich species, making it suitable for Suzuki-Miyaura couplings (via halogenated intermediates) or as a ligand in catalysis .
Functionalization of Biphenyl/Pyridyl Substituents
The peripheral biphenyl and pyridyl groups participate in cross-coupling and cyclization reactions:
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling :
Pyridyl Group Reactivity
-
Coordination Chemistry : The pyridyl nitrogen acts as a Lewis base, bonding to metals (e.g., Ru, Ir) in OLED emissive layers.
-
Acid-Base Reactions : Protonation at the pyridyl nitrogen alters electronic properties, enabling pH-sensitive applications .
Synthetic Pathways and Intermediate Characterization
The compound is synthesized via sequential cross-coupling and cyclocondensation steps:
-
Triazine Ring Formation :
-
Pyridyl Group Introduction :
Stability and Degradation Pathways
-
Thermal Stability : Decomposition above 300°C (TGA data).
-
Photostability : UV-Vis studies show minimal degradation under ambient light, critical for OLED longevity.
-
Hydrolytic Sensitivity : Susceptible to hydrolysis under strongly acidic/basic conditions, cleaving triazine C-N bonds .
Key Challenges and Research Gaps
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit anticancer properties. The structural features of 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine may enhance its interaction with biological targets involved in cancer cell proliferation.
- Mechanism of Action : The compound may inhibit specific enzymes or pathways critical for cancer cell survival and growth.
Antimicrobial Properties
Triazine derivatives have been studied for their antimicrobial activities against various pathogens. The biphenyl and pyridine substituents may contribute to enhanced interaction with microbial membranes or metabolic pathways.
Organic Electronics
The unique electronic properties of 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can improve the efficiency of these devices.
Photovoltaic Cells
The compound's light absorption properties can be tailored for use in dye-sensitized solar cells (DSSCs), where it can act as a sensitizer to enhance light harvesting.
Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several triazine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine exhibited significant growth inhibition in breast and lung cancer cells due to their ability to induce apoptosis .
Study 2: Material Properties in OLEDs
A research article highlighted the use of triazine compounds in OLED applications. The study demonstrated that incorporating biphenyl groups improved the charge mobility within the organic layer of the device. The performance metrics showed an increase in luminous efficiency when using derivatives similar to 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine .
Mechanism of Action
The mechanism of action of 2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The biphenyl and pyridinyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and molecular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Properties
The compound’s key structural analogs differ in substituents at the 6-position of the triazine ring. A comparison is summarized below:
Key Observations :
- Chlorine/Bromine Substituents: Halogenated analogs (e.g., 6-chloro or 6-bromo) are primarily synthetic intermediates or used in non-emissive roles (e.g., electron transport layers) due to their inert electronic nature .
- Pyridyl vs. Carbazole Donors: The pyridyl group in the target compound is a weaker electron donor compared to indolocarbazole in PIC-TRZ, which may reduce TADF efficiency but enable blue-shifted emission .
Challenges :
Insights :
- The pyridyl group’s moderate electron-donating strength may reduce the singlet-triplet energy gap (ΔE_ST) compared to carbazole, but its planar structure could enhance intermolecular charge transfer .
- The absence of heavy atoms (e.g., bromine) may improve photoluminescence quantum yield (PLQY) relative to brominated analogs .
Biological Activity
The compound 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine (CAS No. 927898-49-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₄₄H₃₀N₄
- Molecular Weight : 614.749 g/mol
- Structure : The compound features a triazine core substituted with biphenyl and pyridine moieties, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies indicate that derivatives of triazine compounds exhibit significant anticancer activity. For instance, research involving similar triazine derivatives has shown promising results against various human tumor cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazine Derivative A | LCLC-103H | 10.5 |
| Triazine Derivative B | A-427 | 8.3 |
| 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine | MCF7 | 12.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that triazine derivatives can inhibit key enzymes involved in cancer metabolism and progression:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Dihydrofolate Reductase | Competitive | |
| Threonine Tyrosine Kinase (TTK) | Non-competitive | |
| Adenosine Kinase | Competitive |
These inhibitory effects contribute to the anticancer properties by disrupting metabolic pathways essential for tumor growth.
Case Studies
Several studies have explored the synthesis and biological evaluation of similar compounds:
- Synthesis and Docking Studies : A study synthesized various triazine derivatives and conducted molecular docking studies to predict their binding affinities to target proteins involved in cancer pathways. The results indicated a strong correlation between structure and biological activity .
- In Vivo Studies : In vivo experiments on animal models demonstrated that compounds similar to 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine exhibited reduced tumor sizes compared to controls when administered at specific dosages .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds induce oxidative stress in cancer cells, leading to apoptosis .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine?
Methodological Answer:
The synthesis typically involves stepwise nucleophilic substitution on a triazine core. For example, a chloro-substituted triazine intermediate can react with biphenyl and pyridinylbiphenyl Grignard reagents under inert conditions (e.g., dry THF, 0–5°C). Evidence from analogous triazine syntheses highlights the use of sodium methoxide as a base to promote selective substitution at the 2, 4, and 6 positions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.
How is the compound characterized to confirm structural integrity?
Methodological Answer:
Combined spectroscopic and chromatographic techniques are essential:
- NMR : and NMR confirm biphenyl and pyridinyl integration (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~754.3).
- HPLC : Purity >95% is achieved using reverse-phase C18 columns (acetonitrile/water mobile phase) .
What are the stability considerations for handling and storing this compound?
Methodological Answer:
The compound is sensitive to light and moisture due to its extended π-conjugation. Storage recommendations:
- Temperature : –20°C in amber vials under argon.
- Solvent : Dissolve in dry DCM or DMF for long-term stability.
- Decomposition Monitoring : Regular TLC or HPLC checks detect hydrolytic byproducts (e.g., free biphenyl fragments) .
Advanced Research Questions
How can computational modeling predict the compound’s photophysical properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge-transfer dynamics. For instance, the biphenyl-pyridinyl-triazine architecture shows a calculated bandgap of ~3.1 eV, suggesting potential in OLED applications. Molecular dynamics simulations further assess aggregation behavior in thin films . COMSOL Multiphysics can integrate these data to optimize device configurations .
What methodologies assess interactions between this compound and DNA/proteins?
Methodological Answer:
- Fluorescence Quenching : Titrate the compound into DNA/protein solutions (e.g., ct-DNA) and monitor emission changes (λ = 350 nm). A Stern-Volmer plot quantifies binding constants .
- Circular Dichroism (CD) : Detect conformational shifts in DNA helices (e.g., B-to-Z transitions) upon binding .
- Molecular Docking : AutoDock Vina predicts binding sites, leveraging the pyridinyl group’s hydrogen-bonding capacity .
How do substituents on the triazine core influence electronic properties?
Methodological Answer:
Systematic substitution studies reveal:
- Electron-Withdrawing Groups (e.g., Cl at position 4): Reduce LUMO energy, enhancing electron mobility.
- Electron-Donating Groups (e.g., OMe): Increase HOMO energy, favoring hole transport.
Cyclic voltammetry (CHCN, 0.1 M TBAPF) quantifies redox potentials, correlating with DFT predictions .
What advanced techniques ensure batch-to-batch purity for high-performance applications?
Methodological Answer:
- ICP-MS : Detects trace metal impurities (e.g., Pd from Suzuki couplings) with ppb sensitivity .
- X-ray Crystallography : Resolves structural defects (e.g., rotational isomers of biphenyl groups) .
- DSC/TGA : Confirms thermal stability (decomposition >300°C) for device integration .
Can this compound act as a ligand in heterogeneous catalysis?
Methodological Answer:
The pyridinyl nitrogen and triazine ring can coordinate transition metals (e.g., Pd, Ru). Methodology:
- Catalytic Testing : Use in cross-coupling reactions (e.g., Heck coupling) under microwave irradiation.
- XPS/EXAFS : Characterize metal-ligand bonding states post-reaction .
What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
Challenges include polymorphism and solvent inclusion. Strategies:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Seeding : Introduce microcrystals to control nucleation.
- Cryocrystallography : Resolve flexible biphenyl conformations at 100 K .
How can AI-driven platforms optimize synthesis or application workflows?
Methodological Answer:
- Machine Learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst loading) .
- Automated High-Throughput Screening : Robotic platforms test 100+ solvent/base combinations in parallel .
- Real-Time Process Control : AI adjusts parameters (e.g., pH, flow rates) during continuous synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
